

Application Notes and Protocols: Platelet Factor 4 (58-70) in Phagocytosis Assays

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Compound of Interest

Compound Name: Platelet Factor 4 (58-70), human

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the Platelet Factor 4 (58-70) peptide in phagocytosis assays. The information is intended to guide researchers in immunology, cell biology, and drug development in studying the opsonic and pro-phagocytic properties of this C-terminal fragment of Platelet Factor 4 (PF4), also known as CXCL4.

Introduction

Platelet Factor 4 (PF4) is a chemokine released from the alpha-granules of activated platelets. Beyond its role in hemostasis and thrombosis, PF4 is a significant modulator of immune responses.[1][2] The C-terminal peptide of PF4, specifically the amino acid sequence 58-70, has been identified as a key region responsible for mediating some of its biological effects, including the enhancement of phagocytosis.[3][4] This peptide fragment interacts with the leukocyte integrin Mac-1 (also known as CD11b/CD18 or CR3), a primary receptor on myeloid cells such as macrophages and neutrophils.[3][4][5] By acting as an opsonin, PF4 and its 58-70 fragment can coat pathogens and other particles, bridging them to phagocytes and thereby promoting their engulfment.[5] Understanding this interaction is crucial for developing therapeutics that can modulate immune responses in various pathological conditions, including bacterial infections and inflammatory diseases.[5][6]



Key Applications

- In vitro opsonophagocytosis assays: To quantify the enhancement of phagocytosis of bacteria, beads, or other particles by macrophages and neutrophils.
- Cell adhesion and migration assays: To study the role of PF4 (58-70) in mediating leukocyte adhesion and migration, which are critical steps preceding phagocytosis.[3][4]
- Receptor-ligand interaction studies: To investigate the binding kinetics and specificity of PF4
 (58-70) to its receptor, Mac-1.[3][4]
- Screening for modulators of phagocytosis: To identify novel compounds that either mimic or inhibit the pro-phagocytic effects of PF4 (58-70).

Quantitative Data Summary

The following table summarizes the quantitative effects of Platelet Factor 4 on phagocytosis as reported in the literature.

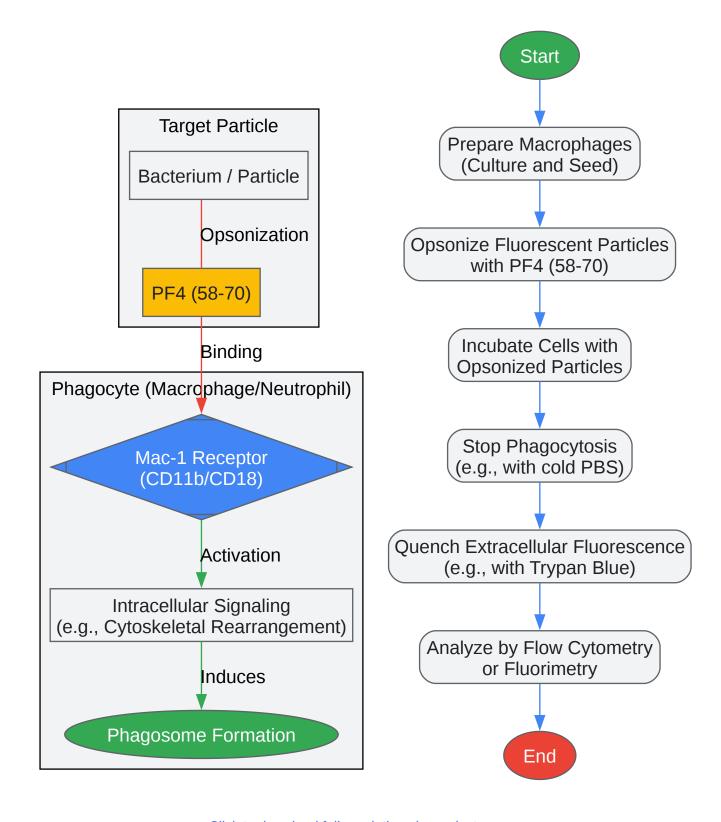
Factor	Phagocytic Cell	Target	Enhancement of Phagocytosis	Reference
Full-length PF4	Macrophages	E. coli	~4-fold	[3][4]
Full-length PF4	Macrophages	Latex beads	~4-fold	[3][4]
Full-length PF4	Mouse Neutrophils & Macrophages	S. aureus	Dramatically enhanced in vitro	[5]
CXCL4 (PF4)	Immature Monocyte- Derived Dendritic Cells (iMDDC)	S. aureus	Enhanced phagocytic capacity compared to CXCL4L1- treated iMDDC	[7]



Signaling Pathway of PF4-Mediated Phagocytosis

The interaction of PF4, including its C-terminal domain (58-70), with the integrin Mac-1 on phagocytes is a key step in enhancing phagocytosis. This process does not rely on conventional G-protein coupled chemokine receptors but rather on direct binding to the αMI-domain of Mac-1.[3][4] This binding acts as an opsonic bridge between the target particle and the phagocyte, triggering downstream signaling events that lead to cytoskeletal rearrangement and engulfment.





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